molecular formula C10H11BrO4 B13975985 Methyl 4-bromo-2,6-dimethoxybenzoate CAS No. 81574-70-1

Methyl 4-bromo-2,6-dimethoxybenzoate

Cat. No.: B13975985
CAS No.: 81574-70-1
M. Wt: 275.10 g/mol
InChI Key: GCWKUTQZTLIWAQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,6-dimethoxybenzoate: is an organic compound with the molecular formula C10H11BrO4 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2,6 on the benzene ring are substituted with a bromine atom and methoxy groups, respectively. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 4-bromo-2,6-dimethoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Products like 4-amino-2,6-dimethoxybenzoate or 4-thio-2,6-dimethoxybenzoate.

    Oxidation: Products like 4-bromo-2,6-dimethoxybenzaldehyde or 4-bromo-2,6-dimethoxybenzoic acid.

    Reduction: Products like 4-bromo-2,6-dimethoxybenzyl alcohol.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,6-dimethoxybenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Uniqueness: Methyl 4-bromo-2,6-dimethoxybenzoate is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and the types of chemical transformations it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Activity

Methyl 4-bromo-2,6-dimethoxybenzoate is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various research studies and literature.

Chemical Structure and Properties

This compound has the molecular formula C11H13BrO4 and a molecular weight of approximately 289.123 g/mol. The compound features a bromomethyl group at the para position of the benzoate ring and two methoxy groups at the ortho positions (2 and 6). The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various pathogens, suggesting its potential as an antimicrobial agent.
  • Anti-HIV Activity : Preliminary research indicates that this compound may possess anti-HIV properties, although further investigation is required to fully understand its efficacy against this virus.
  • Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibition, highlighting its role in protein-ligand interactions.

The biological activity of this compound is believed to be influenced by its structural components, particularly the bromine and methoxy groups. These functional groups may enhance binding affinity to specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. This interaction can result in either inhibition or activation of particular cellular functions.

Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard disk diffusion methods, showing notable zones of inhibition compared to control substances.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This data suggests that this compound could be developed into an effective antimicrobial agent.

Anti-HIV Potential

In vitro studies have indicated that this compound may inhibit HIV replication. The compound was tested against HIV-infected cell lines, showing a dose-dependent reduction in viral load. Further research is necessary to elucidate the exact mechanism through which this compound exerts its anti-HIV effects.

Synthesis and Derivatives

This compound can be synthesized through various methods involving bromination and esterification reactions. Its derivatives have been explored for their enhanced biological activities:

Derivative Biological Activity
Methyl 4-bromo-3,5-dimethoxybenzoateAntitumor
Methyl 4-bromomethyl-2-methoxybenzoateAnti-inflammatory

These derivatives highlight the versatility of this compound in medicinal chemistry.

Properties

CAS No.

81574-70-1

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

methyl 4-bromo-2,6-dimethoxybenzoate

InChI

InChI=1S/C10H11BrO4/c1-13-7-4-6(11)5-8(14-2)9(7)10(12)15-3/h4-5H,1-3H3

InChI Key

GCWKUTQZTLIWAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C(=O)OC)OC)Br

Origin of Product

United States

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